molecular formula C13H16O2 B11898077 3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol

3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol

Cat. No.: B11898077
M. Wt: 204.26 g/mol
InChI Key: IDLOZZMLAYIVSD-UHFFFAOYSA-N
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Description

3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is an organic compound belonging to the class of naphthalenes It is characterized by the presence of three methyl groups and two hydroxyl groups attached to a dihydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol typically involves the hydrogenation of a precursor naphthalene compound. One common method is the catalytic hydrogenation of 3,6,7-Trimethyl-1,2-naphthoquinone using a palladium catalyst under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 3,6,7-Trimethyl-1,2-naphthoquinone.

    Reduction: Formation of 3,6,7-Trimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,6-Trimethyl-1,2-dihydronaphthalene
  • 1,5,8-Trimethyl-1,2-dihydronaphthalene
  • 2,5,8-Trimethyl-1,2-dihydronaphthalene

Uniqueness

3,6,7-Trimethyl-5,8-dihydronaphthalene-1,2-diol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and physical properties. This structural arrangement can lead to different reactivity patterns and interactions compared to its analogs.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3,6,7-trimethyl-5,8-dihydronaphthalene-1,2-diol

InChI

InChI=1S/C13H16O2/c1-7-4-10-5-9(3)12(14)13(15)11(10)6-8(7)2/h5,14-15H,4,6H2,1-3H3

InChI Key

IDLOZZMLAYIVSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=C(C1)C=C(C(=C2O)O)C)C

Origin of Product

United States

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